

# Epigenetic Gene Reactivation by MC180295: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MC180295 |           |
| Cat. No.:            | B608874  | Get Quote |

Abstract: **MC180295** is a novel, potent, and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). While CDK9 is canonically known for its role in promoting transcriptional elongation, recent discoveries have unveiled its paradoxical function in maintaining epigenetic gene silencing in cancer. This guide provides an in-depth technical overview of **MC180295**, detailing its mechanism of action in reactivating epigenetically silenced genes, its preclinical efficacy, and the experimental methodologies used for its characterization. By inhibiting CDK9, **MC180295** triggers the dephosphorylation of the SWI/SNF chromatin remodeler BRG1, leading to chromatin relaxation and the re-expression of tumor suppressor genes. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting epigenetic pathways in oncology.

#### **Introduction to MC180295**

Epigenetic silencing of tumor suppressor genes is a hallmark of cancer, presenting a key target for therapeutic intervention.[1][2] Cyclin-Dependent Kinase 9 (CDK9), the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb), is essential for releasing RNA Polymerase II from promoter-proximal pausing to enable gene transcription.[3][4] Counterintuitively, CDK9 is also critical for maintaining gene silencing at heterochromatic loci.[3][5]

Through a live-cell drug screen, CDK9 was identified as a target for reactivating silenced genes.[1] This led to the development of **MC180295**, a selective CDK9 inhibitor that demonstrates broad anti-cancer activity.[3][5] **MC180295** is a racemic mixture of two



enantiomers, MC180379 and MC180380, with MC180380 exhibiting greater potency in epigenetic reactivation assays.[6][7] This molecule not only restores the expression of tumor suppressor genes but also activates endogenous retroviruses (ERVs), thereby enhancing anticancer immunity.[3][5]

## Potency and Selectivity of MC180295

**MC180295** demonstrates high potency against CDK9 and significant selectivity over other cyclin-dependent kinases, minimizing potential off-target effects associated with broader kinase inhibition.[2][8]

#### **Data Presentation**

Quantitative data on the inhibitory activity of MC180295 are summarized below.

| Target Kinase  | IC50 (nM)     | Selectivity vs. CDK9 (Fold) |
|----------------|---------------|-----------------------------|
| CDK9-Cyclin T1 | 5[3][5][8][9] | -                           |
| CDK1-Cyclin B  | 138[8]        | ~28x                        |
| CDK2-Cyclin A  | 233[8]        | ~47x                        |
| CDK4-Cyclin D1 | 112[8]        | ~22x                        |
| CDK5-p25       | 186[8]        | ~37x                        |
| CDK7-CycH/MAT1 | 555[8]        | ~111x                       |
|                |               |                             |

Table 1: Kinase Selectivity of MC180295. IC50 values show the high selectivity for CDK9 over other major CDKs.

The compound has shown broad anti-cancer activity in vitro across numerous cell lines.[6]



| Cancer Type                                                                                                                                                                         | Representative Cell Lines | Median IC50 (nM)                 |
|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------|----------------------------------|
| All Types (46 lines)                                                                                                                                                                | -                         | 171[6][7][10][11]                |
| Acute Myeloid Leukemia<br>(AML)                                                                                                                                                     | MV4-11, MOLM-13, THP-1    | Highest Potency Observed[6] [10] |
| Colon Cancer                                                                                                                                                                        | SW48                      | Potent Activity[8]               |
| Melanoma, Bladder, Prostate,<br>Breast                                                                                                                                              | Various                   | Active[10]                       |
| Table 2: In Vitro Antiproliferative Activity of MC180295. The compound is effective across various malignancies, with particular potency in AML cell lines with MLL translocations. |                           |                                  |

## Core Mechanism: From CDK9 Inhibition to Gene Reactivation

The primary mechanism for epigenetic gene reactivation by **MC180295** involves the disruption of CDK9's role in maintaining a repressive chromatin state. Inhibition of CDK9's kinase activity leads to downstream effects on chromatin architecture.

The key molecular event is the dephosphorylation of BRG1 (also known as SMARCA4), a core ATPase subunit of the SWI/SNF chromatin remodeling complex.[3][5][6][9] Phosphorylated BRG1 is required to maintain heterochromatin compaction and gene silencing.[12] MC180295 treatment reduces BRG1 phosphorylation, causing a global relaxation of chromatin structure and making previously silenced gene promoters accessible to the transcriptional machinery.[12]





Click to download full resolution via product page

MC180295 inhibits CDK9, leading to BRG1 dephosphorylation and chromatin relaxation.

## **Experimental Protocols and Methodologies**

The characterization of **MC180295** involved a series of standard and specialized assays to determine its efficacy from the molecular to the organismal level.

#### In Vitro Potency and Selectivity Assays

- Kinase Inhibition Assays: The IC50 values of MC180295 against a panel of purified kinases
  were determined using radiometric or fluorescence-based assays. These assays typically
  measure the ability of the compound to inhibit the transfer of a phosphate group from ATP to
  a substrate peptide by the target kinase.
- Cell Viability/Proliferation Assays: The anti-proliferative effects of MC180295 were tested against a large panel of cancer cell lines.[10]
  - Cells were seeded in 96-well plates and allowed to adhere overnight.
  - A serial dilution of MC180295 was added to the wells.



- After a 72-hour incubation period, cell viability was measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.
- IC50 values were calculated from the dose-response curves.

### **Gene Reactivation and Chromatin Accessibility Assays**

- Reporter Gene Assays: A live-cell reporter system, such as the YB5 cell line which contains a
  GFP reporter gene silenced by epigenetics, was used for initial screening.[7] Reactivation of
  GFP expression, measured by flow cytometry, indicates a compound's ability to reverse
  epigenetic silencing.
- Chromatin Accessibility (ATAC-seq): To confirm the mechanism of chromatin remodeling, the
  Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) was performed.
  [12] This technique uses a hyperactive Tn5 transposase to insert sequencing adapters into
  accessible regions of chromatin. An increase in accessible regions globally following
  MC180295 treatment indicates chromatin relaxation.[12]





Click to download full resolution via product page

A generalized workflow for the preclinical evaluation of MC180295.

### In Vivo Xenograft Studies



- Animal Models: The anti-tumor efficacy of MC180295 was evaluated in mouse xenograft models.[6] This typically involves subcutaneously or intravenously injecting human cancer cells (e.g., AML or colon cancer lines) into immunodeficient mice.
- Dosing and Administration: Once tumors were established, mice were treated with MC180295 (e.g., 20 mg/kg), vehicle control, or combination agents.[8] Administration was often performed via intraperitoneal (i.p.) injection on an alternating day schedule (q.o.d).[8]
- Efficacy and Toxicity Monitoring: Tumor volume was measured regularly with calipers. Animal body weight and complete blood counts (CBCs) were monitored to assess toxicity.[6][11] Survival was a key endpoint.

### **Combination Therapy and Immunomodulation**

A significant finding is that the anti-tumor effects of **MC180295** can be potentiated through combination therapies, particularly those involving other epigenetic drugs or immunotherapies.

- Synergy with DNMT Inhibitors: MC180295 shows significant synergy with the DNA
  methyltransferase (DNMT) inhibitor decitabine in both AML and colon cancer models.[6][7]
  This combination likely achieves a more comprehensive reversal of epigenetic silencing than
  either agent alone.
- Immunomodulatory Effects: The reactivation of endogenous retroviruses (ERVs) by CDK9 inhibition can trigger a viral mimicry response, leading to the production of interferon and the upregulation of antigen presentation machinery.[10][12] This immunogenic effect contributes to the anti-tumor activity, which was found to be partially dependent on the presence of CD8+ T cells.[6][7] Consequently, MC180295 sensitizes tumors to immune checkpoint inhibitors like α-PD-1.[3][5]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. New epigenetic drug strategy to treat cancer ecancer [ecancer.org]
- 2. New Epigenetic Drug Strategy to Treat Cancer | Temple Health [templehealth.org]
- 3. DSpace [scholarshare.temple.edu]
- 4. CDK9 inhibitors in cancer research PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting CDK9 Reactivates Epigenetically Silenced Genes in Cancer Dialnet [dialnet.unirioja.es]
- 10. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 12. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Epigenetic Gene Reactivation by MC180295: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608874#epigenetic-gene-reactivation-by-mc180295]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com